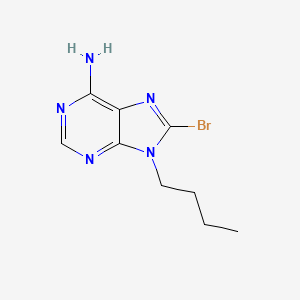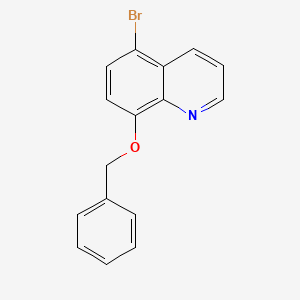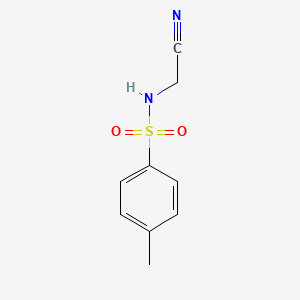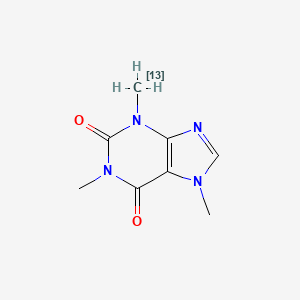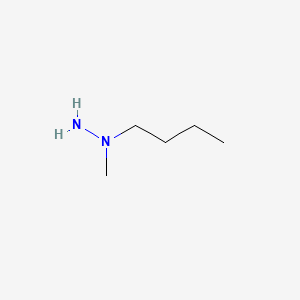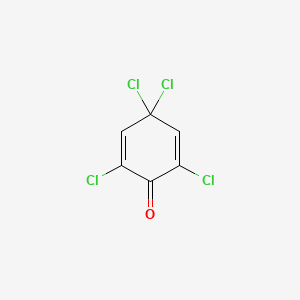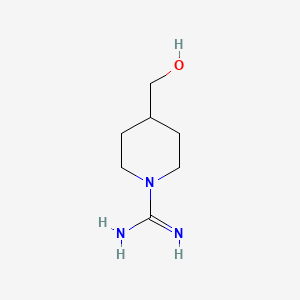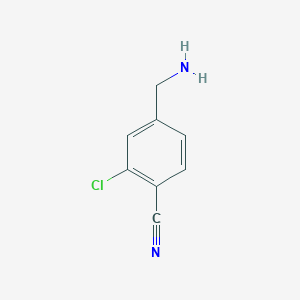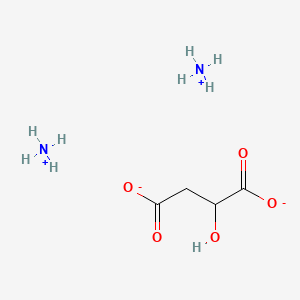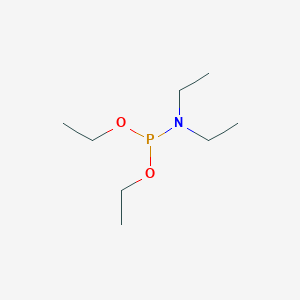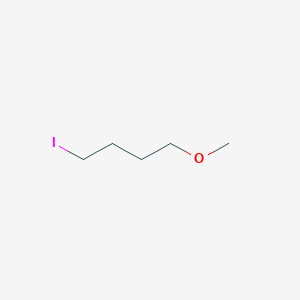
1-Iodo-4-methoxybutane
Overview
Description
1-Iodo-4-methoxybutane is an organic compound with the chemical formula C5H11IO2. It is commonly used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Analytical Method Development
- Methoxy Group Analysis in Soil : The combination of gas-liquid chromatography and hydriodic acid digestion, using 1-iodobutane as an internal standard, is an effective method to determine methoxy groups in soil. This approach offers rapid analysis with high sensitivity and precision, and it's applicable to a range of soil types and organic compounds (Magalhães & Chalk, 1986).
Conformational Studies
- Conformational Isomerism : High-resolution rotational spectroscopy has been used to study the conformational isomerism of 1-iodobutane. This study expanded the understanding of the structural variations of iodoalkanes, including 1-iodobutane, by identifying different conformers and analyzing their properties (Arsenault et al., 2017).
Chemical Synthesis
Electrochemical Reduction Studies : Research on the electrochemical reduction of 1,4-dihalobutanes, including 1-iodobutane, at carbon cathodes has shown a variety of products, such as n-butane and 1-iodooctane. This study enhances the understanding of the reduction processes and potential applications in synthetic chemistry (Pritts & Peters, 1995).
Catalytic and Mechanistic Aspects in Steroid Chemistry : Iodoalkane functionalities, such as 17-iodo-4-aza-5α-androsta-16-en-3-one, are used in homogeneous coupling and carbonylation reactions of steroids. This research provides insights into the reactivity of iodoalkene moieties and their potential applications in pharmaceutical and organic chemistry (Skoda‐Földes et al., 1999).
Radical Cyclization in Organic Synthesis : The study of the radical cyclization of 1-ethoxy-6-iodo-1-hexyne demonstrates the formation of vinylic radicals, indicating the potential use of iodobutane derivatives in radical-based synthetic pathways (Ohnuki et al., 1972).
Nickel Salen Complexes in Electrolysis : Research on nickel(I) salen reductions of alkyl halides, including 1-iodobutane, highlights the formation of hydrocarbon products and the transformation of the nickel complex. This study is significant for understanding the interactions in electrochemical processes (Goken et al., 2006).
properties
IUPAC Name |
1-iodo-4-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-7-5-3-2-4-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWKXRPKIZOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627637 | |
| Record name | 1-Iodo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-methoxybutane | |
CAS RN |
20549-69-3 | |
| Record name | 1-Iodo-4-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



